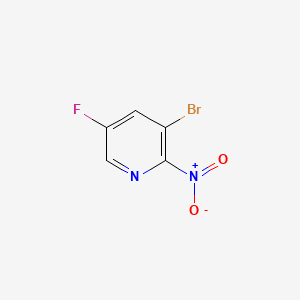

3-Bromo-5-fluoro-2-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-fluoro-2-nitropyridine is a chemical compound with the linear formula C5H2BrFN2O2 . It has a molecular weight of 220.99 . This compound is used in the preparation of bicyclic and tricyclic compounds as KAT II inhibitors for treating cognitive and other disorders .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H2BrFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H . The InChI key is YMXQSNGTVXQMLC-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere .Scientific Research Applications

Radiofluorination of Pyridines : A study by Brugarolas et al. (2016) demonstrated the direct fluorination of pyridine N-oxide to produce meta fluorinated pyridine, specifically 3-fluoro-4-nitropyridine N-oxide, which was later converted to 3-fluoro-4-aminopyridine. This method is significant for the synthesis of important structures in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016).

Large Scale Oxidation Processes : Agosti et al. (2017) described the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation in large-scale production. They focused on developing a reproducible, safe protocol for this chemistry on a large scale (Agosti et al., 2017).

Synthesis of Pyridine Derivatives : Zwart and Wibaut (2010) explored the chemical behavior of 3-aminopyridine and 3,5-diaminopyridine, leading to the preparation of various compounds including 3-bromo-5-fluoro-pyridine (Zwart & Wibaut, 2010).

Nucleosides Related to Anticancer Agents : Nesnow and Heidelberger (1973, 1975) conducted studies on pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine. They synthesized various fluoropyridines and their derivatives, which are related to these important anticancer agents (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).

Spectroscopic Studies : Sundaraganesan et al. (2005) investigated the Fourier transform Raman and infrared spectra of 5-bromo-2-nitropyridine, providing insights into its vibrational characteristics and molecular structure (Sundaraganesan et al., 2005).

Molecular Docking Studies : Arulaabaranam et al. (2021) performed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile to evaluate its molecular structure, electronic properties, and potential biological significance, including interactions with proteins (Arulaabaranam et al., 2021).

Toxicological Case Report : Shi et al. (2022) reported a rare case of methemoglobinemia and delayed encephalopathy following 5-bromo-2-nitropyridine poisoning, highlighting its toxicological aspects and the need for safety precautions in its handling (Shi et al., 2022).

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Nitropyridines and their derivatives have been known to interact with various enzymes and receptors in biological systems .

Mode of Action

Nitropyridines are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the nitropyridine compound interacts with a palladium catalyst, undergoing oxidative addition to form a new palladium-carbon bond .

Biochemical Pathways

Nitropyridines are known to participate in various chemical reactions, including the suzuki–miyaura cross-coupling . This reaction is widely used in organic synthesis, suggesting that 3-Bromo-5-fluoro-2-nitropyridine could potentially influence a variety of biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound in biological systems.

Result of Action

Nitropyridines and their derivatives have been associated with various biological activities, suggesting that this compound could potentially exert a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but is incompatible with oxidizing agents . Furthermore, the compound’s solubility in water could potentially influence its distribution and action within biological systems .

Properties

IUPAC Name |

3-bromo-5-fluoro-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABRVCGKZGKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258544-91-0 |

Source

|

| Record name | 3-bromo-5-fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)